molecular formula C16H16O4 B6380232 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261968-30-2

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380232
CAS RN: 1261968-30-2
M. Wt: 272.29 g/mol
InChI Key: OENMNMKRJGFOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% (4-EPMP) is an aromatic compound with a molecular weight of 242.32 g/mol. It is a colorless, crystalline solid that is soluble in most organic solvents. 4-EPMP is widely used in synthetic organic chemistry due to its unique structure and reactivity. It is also used in scientific research applications due to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% undergoes a series of reactions that involve the formation of an intermediate, which then undergoes further reactions to form the desired product. The exact mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% are not fully understood. However, it has been shown to possess antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to possess antioxidant activity. It has also been shown to possess anti-inflammatory, antinociceptive, and anticonvulsant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high purity, low cost, and availability. Additionally, it is relatively easy to synthesize and can be used in a wide range of applications. The main limitation of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% is its lack of pharmacological activity.

Future Directions

Future research on 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% could focus on its mechanism of action, biochemical and physiological effects, and potential applications in medicine. Additionally, further research could be conducted to investigate potential applications in other areas, such as agriculture, food science, and cosmetics. Furthermore, research could be conducted to investigate the potential use of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% as an alternative to other compounds in the synthesis of various compounds. Finally, further research could be conducted to investigate the potential toxicity of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% and its potential to cause adverse effects.

Synthesis Methods

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% is typically accomplished by either the Williamson ether synthesis or the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to produce an ether. In the case of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95%, the reaction occurs between 4-ethoxycarbonylphenylmagnesium bromide and 2-methoxyphenol. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to produce an alkene. In the case of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95%, the reaction occurs between 4-ethoxycarbonylphenylmagnesium bromide and 2-methoxyphenylmethylenebis(triphenylphosphorane).

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 4-ethoxycarbonylphenyl-2-methoxybenzoic acid, 4-ethoxycarbonylphenyl-2-methoxybenzaldehyde, and 4-ethoxycarbonylphenyl-2-methoxybenzamide. It is also used as a substrate in the synthesis of various compounds, such as 4-ethoxycarbonylphenyl-2-methoxyphenylhydrazine and 4-ethoxycarbonylphenyl-2-methoxyphenylhydrazone. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various biologically active compounds, such as 4-ethoxycarbonylphenyl-2-methoxybenzyloxycarbonyl-L-proline and 4-ethoxycarbonylphenyl-2-methoxybenzyloxycarbonyl-L-valine.

properties

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-16(18)12-6-4-11(5-7-12)13-8-9-14(17)15(10-13)19-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENMNMKRJGFOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685715
Record name Ethyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol

CAS RN

1261968-30-2
Record name Ethyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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